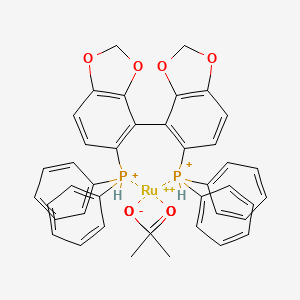

(R)-Ru(OAc)2(SEGPHOS)

Description

Significance of Chiral Metal Complexes in Enantioselective Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly for the pharmaceutical and agrochemical industries. chiralpedia.com Chiral metal complexes are paramount in this field as they act as catalysts to create a chiral environment, guiding a chemical reaction to preferentially form one enantiomer over its mirror image. wikipedia.orgchiralpedia.com This process, known as asymmetric induction, works by lowering the activation energy required to form one enantiomer compared to the other. wikipedia.org

The power of enantioselective catalysis lies in its efficiency; a small amount of a chiral catalyst can generate large quantities of a desired enantiomeric product, making it a highly economical approach suitable for industrial-scale synthesis. wikipedia.org The chirality of the metal complex can be induced by chiral ligands attached to the metal center, or in some cases, the metal atom itself can be a stereocenter. wikipedia.orgsnnu.edu.cnacs.org This control over three-dimensional structure is fundamental to producing complex molecules with specific biological or material properties. snnu.edu.cnchiralpedia.com The development of new and efficient chiral catalysts has been a major focus in organic chemistry, leading to Nobel Prizes in 2001 and 2021 for advances in this area. chiralpedia.com

Overview of Diphosphine Ligands in Asymmetric Catalysis

Diphosphine ligands are a crucial class of ligands in asymmetric catalysis, renowned for their stability and the high degree of activity and selectivity they impart to metal catalysts. nih.gov These ligands are bidentate, meaning they bind to the metal center at two points, creating a chelate ring. The geometry of this ring, particularly the P-M-P bite angle, significantly influences the catalytic outcome. nih.gov

The design and synthesis of novel chiral diphosphine ligands have been central to the advancement of asymmetric reactions. nih.gov A wide variety of these ligands have been developed, featuring different chiral backbones and substituents on the phosphorus atoms, which allows for the fine-tuning of steric and electronic properties of the resulting metal complex. bohrium.com

Prominent examples of atropisomeric (chirality arising from hindered rotation about a single bond) diphosphine ligands include:

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A pioneering and highly successful ligand used in a vast range of asymmetric transformations. chinesechemsoc.org

SEGPHOS (5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole): A ligand with a narrower dihedral angle than BINAP, often showing excellent performance in Ru-catalyzed hydrogenations.

Other analogues like Tol-BINAP, DM-SEGPHOS, and P-Phos have also been developed to optimize catalytic performance for specific reactions. google.comchinesechemsoc.orggoogle.com

The success of these ligands lies in their ability to create a well-defined and rigid chiral pocket around the metal center, which effectively controls the stereochemical pathway of the reaction. nih.gov

Table 2: Representative Chiral Diphosphine Ligands

| Ligand Name | Abbreviation | Key Structural Feature |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Biaryl backbone with C2 symmetry |

| 5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole | SEGPHOS | Biaryl backbone with a dioxole moiety |

| 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | Tol-BINAP | BINAP with tolyl groups on phosphorus |

| 5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole | DM-SEGPHOS | SEGPHOS with dimethylphenyl groups on phosphorus |

Role of Ruthenium(II) Catalysts in Homogeneous Asymmetric Hydrogenation

Ruthenium was one of the first transition metals to be extensively explored for homogeneous asymmetric hydrogenation. nih.gov Ruthenium(II) complexes, particularly those featuring chiral diphosphine ligands, have emerged as exceptionally versatile and efficient catalysts for the hydrogenation of a broad spectrum of prochiral substrates. nobelprize.orgbohrium.com

Unlike some rhodium-based catalysts that cycle between Rh(I) and Rh(III) oxidation states, Ru(II)-diphosphine catalysts typically operate through a mechanism that involves a Ru(II) monohydride intermediate, with the metal remaining in the +2 oxidation state throughout the catalytic cycle. nobelprize.org This process often involves the heterolytic cleavage of molecular hydrogen by the catalyst. nobelprize.org

The scope of Ru(II)-catalyzed asymmetric hydrogenation is extensive and includes the highly enantioselective reduction of:

Functionalized Alkenes : Including α,β-unsaturated carboxylic acids and allylic alcohols. nobelprize.orgtakasago.com

Functionalized Ketones : A wide variety of ketones can be hydrogenated to produce chiral alcohols, which are valuable building blocks. bohrium.comresearchgate.net

Enamides and β-Keto Esters : These reactions provide access to chiral amines and alcohols with high enantiomeric purity. scientificlabs.co.ukorgsyn.org

The catalyst system (R)-Ru(OAc)2(SEGPHOS) and its analogues are particularly effective for many of these transformations. For instance, Ru(OAc)2(SEGPHOS) has been successfully used in the asymmetric hydrogenation of β-keto esters to produce the corresponding β-hydroxy esters with high enantioselectivity. google.com The choice of ligand (e.g., SEGPHOS vs. BINAP) can be critical, as substrate specificity often dictates which ligand provides the optimal enantiomeric excess for a given reaction. These catalytic systems have enabled the practical synthesis of key intermediates for important products, including pharmaceuticals and natural products. nobelprize.org

Properties

IUPAC Name |

[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4);/q;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGLLIGZFQVMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].C1OC2=C(O1)C(=C(C=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36O8P2Ru+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Ligand Design of R Ru Oac ₂ Segphos

Synthetic Pathways for Chiral SEGPHOS Ligands

The efficacy of (R)-Ru(OAc)2(SEGPHOS) is intrinsically linked to the chirality of its SEGPHOS ligand. The synthesis of enantiomerically pure SEGPHOS is, therefore, a critical first step.

Resolution Strategies for Racemic Phosphine (B1218219) Oxides

A key strategy in obtaining chiral phosphine ligands like SEGPHOS involves the resolution of racemic phosphine oxides. sioc-journal.cn This classical approach separates a racemic mixture into its constituent enantiomers. Various methods have been developed for this purpose, often relying on the formation of diastereomeric complexes with a chiral resolving agent. mdpi.com These agents, which can be acidic or basic, interact with the phosphine oxide's P=O group through hydrogen bonding or other non-covalent interactions. mdpi.com Common resolving agents include derivatives of tartaric acid, mandelic acid, and BINOL. mdpi.com While effective, the choice of resolving agent and the conditions for crystallization are crucial for achieving high enantiomeric excess. mdpi.com

Another approach involves dynamic kinetic resolution, where one enantiomer of a racemic secondary phosphine oxide is selectively converted to a desired product while the other enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. rug.nl This has been achieved through radical-mediated processes. rug.nl

Derivatization of SEGPHOS Ligands (e.g., DM-SEGPHOS, DTBM-SEGPHOS)

To enhance the catalytic properties of the parent SEGPHOS ligand, various derivatives have been synthesized. wikipedia.org These modifications typically involve altering the substituents on the phenyl rings attached to the phosphorus atoms. acs.org Two of the most prominent derivatives are DM-SEGPHOS and DTBM-SEGPHOS. wikipedia.org

DM-SEGPHOS : In this derivative, the phenyl groups of the parent SEGPHOS are replaced by 3,5-dimethylphenyl groups. wikipedia.org This substitution enhances the steric bulk around the metal center, which can lead to improved enantioselectivity in certain reactions. nih.gov

DTBM-SEGPHOS : This derivative features even bulkier 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms. wikipedia.org The increased steric hindrance and electron-donating nature of these substituents can significantly impact the catalyst's activity and selectivity. researchgate.netnih.gov

The synthesis of these derivatives follows similar principles to the parent SEGPHOS, with the key difference being the use of appropriately substituted phosphine precursors. The development of these derivatives has expanded the applicability of SEGPHOS-based catalysts to a broader range of challenging asymmetric transformations. wikipedia.org

Preparation Methods for (R)-Ru(OAc)₂(SEGPHOS) Complexes

The preparation of the active catalyst, (R)-Ru(OAc)2(SEGPHOS), involves the coordination of the chiral (R)-SEGPHOS ligand to a ruthenium precursor. A common method involves the reaction of a ruthenium(II) precursor, such as [RuCl2(p-cymene)]2, with the (R)-SEGPHOS ligand, followed by the introduction of acetate (B1210297) groups. google.comgoogle.com

One documented procedure involves reacting a ruthenium compound of the general formula [RuX(L)(PP)]X (where X is a halogen, L is an arene, and PP is the optically active bisphosphine) with a carboxylate salt. google.comgoogle.com For instance, [RuCl(p-cymene)((R)-segphos®)]Cl can be treated with a carboxylate salt like sodium acetate to yield Ru(OAc)2((R)-segphos®). google.comcymitquimica.com The reaction is typically carried out in a suitable solvent mixture, such as toluene (B28343) and ethanol (B145695). google.com More sustainable, solvent-free methods using manual grinding have also been explored for the synthesis of related ruthenium carboxylate complexes. mdpi.com

Influence of Ligand Architecture on Catalyst Performance

The remarkable catalytic performance of (R)-Ru(OAc)2(SEGPHOS) is a direct consequence of the unique structural features of the SEGPHOS ligand.

Steric and Electronic Properties of the SEGPHOS Framework

A defining characteristic of the SEGPHOS ligand is its narrow dihedral angle between the two aromatic rings of the 4,4′-bi-1,3-benzodioxole backbone. wikipedia.org This structural feature, in comparison to other biaryl diphosphine ligands like BINAP, creates a more defined and restricted chiral environment around the coordinated metal center. This enhanced steric constraint is believed to lead to more effective enantiofacial discrimination during the catalytic cycle, resulting in higher enantioselectivity.

The electronic properties of the SEGPHOS framework also play a crucial role. The oxygen atoms in the benzodioxole rings influence the electron density at the phosphorus atoms, which in turn affects the binding of the ligand to the ruthenium center and the reactivity of the resulting complex.

Impact of Substituents on Phenyl Rings of SEGPHOS on Diastereoselectivity and Enantioselectivity

The strategic placement of substituents on the phenyl rings of the SEGPHOS ligand provides a powerful means to fine-tune the catalyst's performance for specific applications. The introduction of bulky groups, as seen in DM-SEGPHOS and DTBM-SEGPHOS, significantly alters the steric environment of the catalytic pocket. wikipedia.org

This increased steric bulk can have a profound impact on both diastereoselectivity and enantioselectivity. For instance, in the hydrogenation of certain substrates, the use of DTBM-SEGPHOS has been shown to dramatically increase diastereoselectivity compared to the parent SEGPHOS. thieme-connect.com The bulkier ligands can create a more selective binding pocket that favors one diastereomeric transition state over another. nih.gov

The electronic effects of the substituents also contribute to the catalyst's performance. researchgate.net Electron-donating or electron-withdrawing groups on the phenyl rings can modulate the electronic properties of the phosphorus atoms, thereby influencing the catalytic activity and selectivity. acs.org The interplay between these steric and electronic effects allows for the rational design of SEGPHOS-based catalysts with tailored properties for a wide range of asymmetric transformations. acs.orgchinesechemsoc.org

| Ligand | Substituent on Phenyl Ring | Key Feature | Impact on Catalysis |

| SEGPHOS | Phenyl | Parent ligand with a narrow dihedral angle. wikipedia.org | High enantioselectivity in many reactions. |

| DM-SEGPHOS | 3,5-Dimethylphenyl | Increased steric bulk compared to SEGPHOS. wikipedia.org | Often improves enantioselectivity. nih.gov |

| DTBM-SEGPHOS | 3,5-Di-tert-butyl-4-methoxyphenyl | Significantly increased steric bulk and electron-donating character. wikipedia.org | Can lead to higher activity and selectivity, especially for challenging substrates. researchgate.netnih.gov |

Catalytic Applications of R Ru Oac ₂ Segphos in Asymmetric Hydrogenation

Asymmetric Hydrogenation of Prochiral Olefins

The (R)-Ru(OAc)₂(SEGPHOS) catalyst and its derivatives, such as Ru-DTBM-SEGPHOS, are highly effective for the asymmetric hydrogenation of certain prochiral olefins. Ruthenium complexes containing SEGPHOS are capable of affording high enantioselectivities in the hydrogenation of a wide range of olefins. takasago.com For instance, the catalyst has been successfully applied to the hydrogenation of 2-pyridyl-substituted pyridine-pyrroline trisubstituted olefins. nih.gov In a screening of various ligands, Ru-DTBM-SEGPHOS demonstrated superior performance, achieving high conversions and enantiomeric excess (ee) values up to 96%. nih.gov The robustness of this catalytic system makes it a valuable tool for producing chiral nitrogen-containing heterocyclic compounds, which are important building blocks in pharmaceuticals. nih.gov

Kinetic studies suggest that for these olefin hydrogenations, the addition of H₂ is the rate-determining step, while the insertion of the alkene into the ruthenium-hydride bond is the step that determines the enantioselectivity of the product. nih.gov The general utility of this catalyst system is demonstrated by its successful application across a broad scope of pyridine-pyrroline substrates. nih.gov

Asymmetric Hydrogenation of Ketone Derivatives

The hydrogenation of ketones represents a major application of the (R)-Ru(OAc)₂(SEGPHOS) catalyst system, offering routes to a variety of chiral alcohols.

Enantioselective Hydrogenation of Simple Ketones

The asymmetric hydrogenation of simple, unfunctionalized ketones is a particularly challenging transformation because there is no additional functional group on the substrate to coordinate with the metal center and aid in stereochemical control. wiley-vch.de While the standard BINAP-RuCl₂ catalyst is generally inert for this type of reaction, highly effective and enantioselective hydrogenation can be achieved by using a combined catalyst system. wiley-vch.de These systems often involve the combination of a Ru(II) precursor, a biaryl diphosphine ligand like a xylbinap derivative, and a chiral diamine such as DAIPEN or DPEN, often in the presence of a base. wiley-vch.de Although SEGPHOS is a highly effective ligand for functionalized ketones, its application to simple ketones typically requires these more complex, multi-component catalytic systems to achieve high reactivity and enantioselectivity. wiley-vch.de

Asymmetric Hydrogenation of β-Keto Esters and α-Substituted β-Ketoesters

The asymmetric hydrogenation of β-keto esters is a well-established and highly successful application of the (R)-Ru(OAc)₂(SEGPHOS) catalyst. google.com The catalyst demonstrates exceptional activity and enantioselectivity for a wide array of β-keto ester substrates, producing the corresponding chiral β-hydroxy esters in high yields and with excellent optical purity. wiley-vch.degoogle.com The reaction is typically conducted in a protic solvent like methanol (B129727) or ethanol (B145695) under hydrogen pressure. google.com For example, the hydrogenation of methyl benzoylacetate using a [{RuCl((R)-SEGPHOS)}₂(μ-Cl)₃][Me₂NH₂] precursor at 80°C and 4.0 MPa of hydrogen proceeds smoothly to give the corresponding hydroxy ester. google.com

The catalyst's effectiveness extends to α-substituted β-ketoesters, where it can control two adjacent stereocenters simultaneously through a process known as dynamic kinetic resolution. wiley-vch.de For this transformation, derivatives such as the DTBM-SEGPHOS–Ru(II) complex have been shown to afford the product with exceptional diastereoselectivity and enantioselectivity. wiley-vch.de

Below is a table summarizing the results for the asymmetric hydrogenation of various β-keto esters using a (R)-SEGPHOS-ruthenium catalyst system. google.com

| Substrate | Product | Yield (%) | ee (%) |

| Methyl 3-oxooctadecanoate | Methyl (R)-3-hydroxyoctadecanoate | 99.5 | Not specified |

| Dimethyl 3-oxooctanedioate | Dimethyl (R)-3-hydroxyoctanedioate | 99.2 | Not specified |

| Methyl benzoylacetate | Methyl 3-hydroxy-3-phenylpropanoate | Not specified | Not specified |

Table 1: Asymmetric Hydrogenation of β-Keto Esters Catalyzed by (R)-Ru-SEGPHOS Complex. Data sourced from patent literature which emphasizes asymmetric yield (ee) but does not always report chemical yield. google.com

Reduction of α,β-Unsaturated Ketones

The selective hydrogenation of the carbonyl group in an α,β-unsaturated ketone without reducing the carbon-carbon double bond is a significant challenge in catalysis. thieme-connect.de Both the starting conjugated ketone and the resulting allylic alcohol product can be readily reduced by many conventional hydrogenation catalysts. thieme-connect.de While the SEGPHOS ligand has been employed in the 1,2-reduction of α,β-unsaturated ketones, these reactions often utilize other metal systems, such as copper hydride (CuH) catalysts, rather than the specified ruthenium complex. acs.orggelest.com Research indicates that for the (R)-Ru(OAc)₂(SEGPHOS) system, achieving high chemoselectivity for the C=O bond over the C=C bond in these substrates is not a straightforward application. thieme-connect.de

Hydrogenation of α-Acyloxy-1-arylethanones

The hydrogenation of α-acyloxy-1-arylethanones is another specialized transformation. While the SEGPHOS ligand is crucial for this reaction, it is typically used with a different metal center. Specifically, palladium-catalyzed asymmetric hydrogenation has been successfully developed for this class of substrates. researchgate.net Studies have shown that a palladium acetate (B1210297) catalyst combined with the sterically bulky (R)-DTBM-SEGPHOS ligand is highly effective, providing excellent yields and enantioselectivities. researchgate.net In contrast, ligands with non-substituted phenyl rings, like the parent SEGPHOS, were found to be ineffective in this palladium-catalyzed system. researchgate.net There is limited information available on the use of the specific (R)-Ru(OAc)₂(SEGPHOS) complex for this particular transformation, as palladium appears to be the metal of choice. researchgate.netresearchgate.net

Asymmetric Hydrogenation of γ-Ketoacids, including Levulinic Acid and Esters

The conversion of biomass-derived platform molecules into valuable chiral compounds is an area of intense research. Levulinic acid, a γ-ketoacid, can be converted to optically active γ-valerolactone (GVL) via asymmetric hydrogenation, and (R)-Ru(OAc)₂(SEGPHOS) and related complexes are effective catalysts for this process. mdpi.comrsc.orgscientificlabs.co.ukkrackeler.com

The hydrogenation of levulinic acid using a SEGPHOS-modified ruthenium catalyst in methanol can achieve 100% chemoselectivity to GVL with high enantioselectivity. rsc.org For instance, using a catalyst precursor, (S)-[(RuCl(SEGPHOS))₂(μ-Cl)₃][NH₂(CH₃)₂], the reaction yielded (S)-GVL with a 56% ee, which could be further optimized by adjusting reaction parameters. rsc.org Other reports show that the hydrogenation of ethyl levulinate (an ester of levulinic acid) using a ruthenium-SEGPHOS complex can proceed with quantitative conversion and an enantiomeric excess of 99.0%. mdpi.com These findings highlight the catalyst's utility in producing chiral platform molecules from renewable resources. mdpi.comrsc.org

| Substrate | Catalyst System | Conversion (%) | ee (%) |

| Levulinic Acid | (S)-[(RuCl(SEGPHOS))₂(μ-Cl)₃][NH₂Me₂] | 100 | 56 |

| Ethyl Levulinate | Ruthenium-SEGPHOS complex | 100 | 99.0 |

Table 2: Asymmetric Hydrogenation of Levulinic Acid and its Ester. mdpi.comrsc.org

Asymmetric Hydrogenation of 2-Pyridine Ketones

The asymmetric reduction of 2-pyridine ketones is a crucial transformation for synthesizing enantiopure chiral 2-pyridine aryl/alkyl alcohols. d-nb.info These products are valuable intermediates in the preparation of chiral ligands and complex pharmaceutical molecules. d-nb.info While various transition metals like iron, manganese, copper, rhodium, and iridium have been employed in catalysts for this purpose, ruthenium-based catalysts have demonstrated significant success. d-nb.info

One notable application involves the enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines. Using a Ru(OAc)₂{(S)-binap} catalyst, which shares structural similarities with the SEGPHOS variant, and ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, a range of chiral primary amines were produced with excellent enantioselectivity (94.6% to >99.9% ee). acs.org This "one-pot" methodology highlights the potential of related ruthenium catalysts in efficiently producing chiral amines from pyridine (B92270) ketones. acs.org

Table 1: Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines

| Substrate | Product | ee (%) |

|---|---|---|

| 2-acetyl-6-methoxypyridine | (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine | >94 |

| Various 2-acetyl-6-substituted pyridines | Corresponding chiral amines | >94 |

Data derived from studies on a related Ru(OAc)₂{(S)-binap} catalyst, demonstrating the potential for (R)-Ru(OAc)₂(SEGPHOS) in similar transformations. acs.org

Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids represents a direct pathway to chiral carboxylic acids, which are vital building blocks for numerous biologically active compounds. chinesechemsoc.org Ruthenium complexes, particularly those of the Ru(OAc)₂(ligand) type, have been extensively developed for this purpose. chinesechemsoc.orgchinesechemsoc.org The (R)-Ru(OAc)₂(SEGPHOS) catalyst and its derivatives are frequently used for the hydrogenation of unsaturated carboxylic acids. chemdad.com

For instance, Ru(II)-BINAP catalysts, which are structurally analogous to SEGPHOS catalysts, are effective in the hydrogenation of α,β-unsaturated carboxylic acids. nptel.ac.in The hydrogenation of tiglic acid using Ru(OAc)₂((R)-binap) proceeds with high enantioselectivity. Furthermore, derivatives like RuDTBM-SegPhos₂ have been successfully employed in the hydrogenation of β-substituted itaconic acid monoesters. researchgate.net While SegPhos itself can provide good conversions, it may result in moderate enantioselectivity for some challenging substrates. chinesechemsoc.org

Table 2: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

| Substrate | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Tiglic Acid | Ru(OAc)₂((R)-binap) | 90 | - |

| Naphthacrylic acid | Ru-(S)-BINAP | 98 | - |

| β-substituted itaconic acid monoesters | RuDTBM-SegPhos₂ | - | - |

Data from studies using related BINAP and DTBM-SEGPHOS ligands, indicating the applicability of the core Ru(OAc)₂ platform. nptel.ac.inresearchgate.net

Asymmetric Hydrogenation of Unsaturated Lactones

The asymmetric hydrogenation of α,β-unsaturated lactones is another area where ruthenium-diphosphine complexes have proven to be effective. takasago.com This reaction provides access to chiral saturated lactones, which are important structural motifs in natural products and pharmaceuticals. While palladium-catalyzed systems have also been explored for the autotandem hydrogenation of both the C=C bond and the ester group in α,β-unsaturated lactones, ruthenium catalysts are well-established for the selective hydrogenation of the olefinic bond. chinesechemsoc.orgchinesechemsoc.org

Research by Takaya and coworkers demonstrated the utility of Ru(OAc)₂(diphosphine) complexes in the asymmetric hydrogenation of α,β-unsaturated lactones, showcasing the potential of catalysts like (R)-Ru(OAc)₂(SEGPHOS) in these transformations. takasago.com

Asymmetric Hydrogenation of Nitrogen-Containing Substrates

Hydrogenation of β-Enamine Esters

The asymmetric hydrogenation of β-enamine esters is a practical method for synthesizing N-unprotected β-amino esters. researchgate.net A Ru-DM-SEGPHOS complex has been shown to be a highly effective catalyst for this transformation, providing high enantioselectivity and reactivity. researchgate.net This approach is noted for reducing reaction times and waste compared to traditional synthetic routes. researchgate.net In a specific application, the asymmetric hydrogenation of an N-acylated β-enamine ester using a Rh/DuanPhos complex, a different catalytic system, also demonstrated excellent activity and enantioselectivity, achieving a turnover number (TON) of 10,000 and 99% ee. okayama-u.ac.jp This highlights the general viability of asymmetric hydrogenation for this class of substrates.

Table 3: Asymmetric Hydrogenation of β-Enamine Esters

| Catalyst System | Substrate Type | ee (%) | Key Feature |

|---|---|---|---|

| Ru-DM-SEGPHOS | N-unprotected β-enamine ester | High | High reactivity and applicability |

| Rh/DuanPhos | N-acylated β-enamine ester | 99 | High turnover number (10,000) |

Data from studies on Ru-DM-SEGPHOS and a comparative Rh-based system. researchgate.netokayama-u.ac.jp

Direct Reductive Amination of β-Keto Esters with Ammonium Salts

A highly efficient method for producing N-unprotected β-amino esters is through the direct asymmetric reductive amination of β-keto esters using ammonium salts. researchgate.net The [Ru(OAc)₂(R)-DM-SEGPHOS] catalyst has been successfully used for this purpose in methanol at 85°C, with an optimal hydrogen pressure of 30 bar leading to higher conversions. researchgate.net This "one-pot" methodology is scalable and offers a direct route to chiral primary amines. acs.orgresearchgate.net However, initial attempts using Ru(OAc)₂((R)-DM-SEGPHOS) with ammonium acetate at 30 bar hydrogen pressure showed only 12% formation of the desired chiral amine, with the formation of several by-products. rug.nl This indicates that reaction conditions are critical for achieving high yields and selectivity.

Asymmetric Hydrogenation of N-sulfonyl Imines (with DTBM-SEGPHOS variants)

The asymmetric hydrogenation of N-sulfonyl imines is a valuable method for synthesizing chiral amines. While nickel-catalyzed systems have been explored for this transformation, ruthenium complexes also play a role. researchgate.netorganic-chemistry.org In a study optimizing conditions for the nickel-catalyzed asymmetric hydrogenation of N-sulfonyl imines, (S)-DTBM-SegPhos, a heavily substituted variant of SEGPHOS, demonstrated excellent catalytic activity and higher enantioselectivity compared to the unsubstituted (S)-SegPhos. researchgate.net This suggests that the sterically demanding DTBM-SEGPHOS ligand is beneficial in this context. The increased stability of intermediates and transition states due to interactions with the bulky phenyl rings of (R)-DTBM-SegPHOS is thought to contribute to its effectiveness. researchgate.net

Enantioselectivity and Diastereoselectivity Control in (R)-Ru(OAc)₂(SEGPHOS) Catalysis

The ability of (R)-Ru(OAc)₂(SEGPHOS) to control enantioselectivity and diastereoselectivity is a cornerstone of its utility in asymmetric synthesis. This control is crucial for the synthesis of complex molecules with multiple stereocenters, such as pharmaceuticals and biologically active compounds. thieme-connect.com

The enantiomeric excess (ee) and diastereomeric excess (de) achieved in hydrogenations catalyzed by (R)-Ru(OAc)₂(SEGPHOS) are influenced by several key factors:

Ligand Structure: The structure of the chiral ligand is paramount. The SEGPHOS ligand, with its specific bite angle and dihedral angle, creates a well-defined chiral environment around the ruthenium center. rsc.org Modifications to the SEGPHOS ligand, such as the introduction of bulky substituents like 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups, can create an extended network of non-covalent interactions that enhance the stability of the transition states leading to the desired enantiomer, thereby increasing enantioselectivity. nih.gov In some cases, structurally similar ligands with non-substituted phenyl rings have been found to be ineffective for certain transformations where their bulkier counterparts excel. nih.gov

Solvent: The choice of solvent can significantly impact both the rate and the enantioselectivity of the reaction. Protic solvents like methanol and ethanol are commonly used. google.com Trifluoroethanol (TFE) has been shown to be a superior solvent in certain instances, leading to higher enantioselectivity due to its acidic properties which can promote substrate protonation and solubility. mdpi.comnih.gov

Temperature and Pressure: Reaction temperature and hydrogen pressure are critical parameters. Generally, lower temperatures tend to favor higher enantioselectivity. nih.govgoogle.com However, an optimal temperature is often necessary to achieve a reasonable reaction rate. rsc.org Similarly, hydrogen pressure can influence the reaction's efficiency, with optimal pressures needed for high conversion. google.comresearchgate.net For instance, in the hydrogenation of levulinic acid, a minimum temperature of 140°C was required for the reaction to proceed, while the pressure also played a significant role. rsc.org

Additives: The presence of additives can modulate the catalytic activity and selectivity. For example, the addition of an acid can improve the selectivity and conversion rate in the hydrogenation of β-keto esters. google.com In some cases, salts like lithium chloride have been used to enhance the reactivity of the catalytic system. thieme-connect.com

Substrate Concentration: The concentration of the substrate can also affect the efficiency of the hydrogenation process. An optimal substrate-to-catalyst ratio (S/C) is often sought to maximize turnover numbers without compromising selectivity. mdpi.com

The interplay of these factors determines the stereochemical outcome of the hydrogenation, and their careful optimization is essential for achieving high ee and de values.

(R)-Ru(OAc)₂(SEGPHOS) and its derivatives have demonstrated a broad substrate scope in asymmetric hydrogenation.

Successful Substrate Classes:

Olefins: The catalyst is highly effective for the hydrogenation of various olefins, including α,β-unsaturated carboxylic acids. takasago.com This has been applied to the synthesis of important chiral building blocks. chinesechemsoc.org

Ketones: A wide range of ketones, including β-keto esters, aryl ketones, and functionalized ketones, are successfully hydrogenated to their corresponding chiral alcohols with high enantioselectivity. cymitquimica.comgoogle.com For example, the hydrogenation of methyl benzoylacetate using a SEGPHOS-based ruthenium catalyst yielded the corresponding β-hydroxy ester with high enantiomeric excess. google.com

Imines: The asymmetric hydrogenation of imines to produce chiral amines is another significant application. This includes N-tosylimines and N-diphenylphosphinyl ketimines, which are converted to their respective amines in high yields and enantioselectivities. dicp.ac.cnresearchgate.net

Data on Substrate Hydrogenation:

| Substrate Type | Product Type | Ligand Variant | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |

| β-Keto Amides | β-Amino Amides | (R)-dm-segphos | 94.7-99.5% | - | nih.gov |

| β-Keto-γ-lactam | β-Hydroxy-γ-lactam | (S)-tol-BINAP | 96% | 94% | thieme-connect.com |

| Ethyl Levulinate | Ethyl 4(R)-hydroxypentanoate | SEGPHOS | 99% | - | rsc.org |

| β-Keto Esters | β-Amino Esters | (R)-dm-SegPhos | - | - | researchgate.net |

| N-Diphenylphosphinyl Ketimines | N-Diphenylphosphinyl Amines | (S)-SegPhos | 87-99% | - | dicp.ac.cn |

| Sterically Hindered N-Tosylimines | N-Tosylamines | (R)-DTBM-SegPhos | 92.2% | - | researchgate.net |

Limitations:

Despite its broad applicability, the (R)-Ru(OAc)₂(SEGPHOS) catalytic system has some limitations:

Steric Hindrance: Extremely bulky substituents on the substrate can hinder the reaction or lead to lower enantioselectivities. For instance, the hydrogenation of imines with a t-butyl group directly attached to the C=N bond has proven to be challenging. nih.gov

Substrate-Ligand Matching: The effectiveness of the catalyst can be highly dependent on the specific substrate. In some cases, a particular SEGPHOS derivative may be highly effective for one class of substrates but not for another, necessitating ligand screening for new applications. nih.gov

Reaction Conditions: The requirement for high pressures or temperatures for certain substrates can be a practical limitation. google.comrsc.org

Functional Group Tolerance: While generally good, the catalyst's tolerance to certain functional groups may be limited in some cases, potentially leading to side reactions or catalyst deactivation.

Mechanistic Insights and Theoretical Studies of R Ru Oac ₂ Segphos Catalysis

Proposed Reaction Mechanisms for Asymmetric Hydrogenation

The asymmetric hydrogenation of unsaturated compounds, such as olefins and ketones, by ruthenium-diphosphine complexes is generally understood to proceed through a series of fundamental steps involving the catalyst and substrates. For (R)-Ru(OAc)₂(SEGPHOS), the mechanism is believed to involve coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen.

Hydride Transfer Pathways

The core of the hydrogenation process involves the transfer of a hydride (H⁻) from the ruthenium catalyst to the unsaturated substrate. The catalytic cycle is often initiated by the activation of molecular hydrogen (H₂) by the ruthenium complex, forming a ruthenium hydride species. This can occur through different pathways, including heterolytic cleavage of H₂.

In some proposed mechanisms for related Ru(II) catalysts, the reaction between the precatalyst and a base generates an active amido complex. This complex then reacts with hydrogen to form a ruthenium hydride. The hydride can then be transferred to the coordinated substrate in an outer-sphere or inner-sphere manner. The "metal-ligand cooperative mechanism" is a key concept where the ligand is not a passive spectator but actively participates in the catalytic cycle, often by facilitating proton/hydride transfer. researchgate.netacs.org For example, in the hydrogenation of ketones, a hydrogen-bond interaction between an amine proton on the ligand and the oxygen atom of the substrate can pre-organize the transition state for the subsequent hydride attack. acs.org

The nature of the solvent can also influence the hydride transfer step. In polar, protic solvents like methanol (B129727), hydrogen bonding between the solvent and the acetate (B1210297) ligands can accelerate hydride transfer.

Role of Metal-Ligand Cooperation in Hydrogenation

Metal-ligand cooperation is a critical concept in understanding the high efficiency of many ruthenium-based hydrogenation catalysts. researchgate.net In this paradigm, the diphosphine ligand, SEGPHOS in this case, and its substituents are not merely static scaffolds providing a chiral environment. Instead, they actively participate in bond activation and formation.

For Ru(II)-diamine type complexes, which share mechanistic features, the catalytic cycle often involves an outer-sphere bifunctional mechanism. acs.org An amine proton on the ligand can form a hydrogen bond with the substrate, such as the oxygen of a sulfone group, stabilizing the intermediate leading to the transition state. acs.org This interaction properly orients the substrate for the subsequent nucleophilic attack by the Ru-H hydride. acs.org This cooperative action between the metal center (which delivers the hydride) and the ligand (which activates and orients the substrate) is crucial for both high reactivity and enantioselectivity. researchgate.netacs.org

Transition State Analysis and Enantiodetermining Steps

The origin of enantioselectivity lies in the difference in activation energies between the two diastereomeric transition states leading to the (R) and (S) enantiomers of the product. The step with the highest energy barrier, which also determines the enantiomeric excess (ee) of the product, is known as the enantiodetermining step.

For many Ru-catalyzed asymmetric hydrogenations, the insertion of the alkene into the Ru-H bond is considered the enantio-determining step. nih.gov In other systems, such as the hydrogenation of β-substituted itaconic acid monoesters, computational studies have pointed to the protonolysis of a metal-carbon bond as the rate-determining step. researchgate.netresearchgate.net

Detailed analysis of the transition state geometry reveals that the chiral environment created by the SEGPHOS ligand forces the substrate to adopt a specific conformation. Steric repulsion between substituents on the substrate and the phenyl groups of the phosphine (B1218219) ligand destabilizes one of the transition states, making the alternative pathway that leads to the major enantiomer more favorable. researchgate.net The bulky substituents on ligands like DTBM-SEGPHOS, a derivative of SEGPHOS, are known to enhance enantioselectivity by creating a more defined and sterically demanding chiral pocket. researchgate.netnih.gov

Computational Chemistry Approaches (e.g., DFT Studies)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex catalytic reactions. researchgate.netresearchgate.netnih.govtakasago.com DFT calculations allow for the modeling of the entire catalytic cycle, the characterization of intermediates and transition states, and the quantification of energy barriers.

Energy Barrier Calculations and Correlation with Experimental Results

DFT calculations can provide the relative Gibbs free energies for the intermediates and transition states along the reaction pathway. researchgate.net The calculated difference in the free energy barriers (ΔΔG‡) between the two competing pathways leading to the R and S products can be directly correlated with the experimentally observed enantiomeric excess. nih.gov

For instance, in the hydroamination of strained alkenes catalyzed by a copper system using the related (R)-DTBM-SEGPHOS ligand, DFT calculations showed that the hydrocupration barriers were significantly lower for strained cyclic alkenes compared to acyclic ones, explaining the enhanced reactivity. nih.govchemrxiv.org Similarly, in a palladium-catalyzed hydrophosphorylation, the calculated ΔΔG‡ of 2.3 kcal/mol was in good agreement with the experimental enantioselectivity. nih.gov These correlations validate the proposed mechanistic models and provide confidence in their predictive power.

Analysis of Non-Covalent Interactions, including Attractive Dispersion Forces

Beyond classical steric hindrance, modern computational analysis has highlighted the critical role of non-covalent interactions (NCIs) in controlling enantioselectivity. researchgate.netnih.govacademie-sciences.fr These subtle forces, including hydrogen bonds, C-H···π interactions, and van der Waals or dispersion forces, can collectively provide significant stabilization to the favored transition state. researchgate.netnih.gov

DFT studies can map these interactions within the transition state structure. For example, in the hydrogenation of certain substrates, an extensive network of weak, attractive C-H···H-C interactions between the bulky phenyl rings of the ligand and the substrate can lead to increased stability of all intermediates and transition states in the catalytic cycle. researchgate.net The analysis of NCIs helps to explain why structurally similar ligands can give vastly different results and why bulky, electron-rich ligands like DTBM-SEGPHOS are often superior. researchgate.netresearchgate.net These attractive dispersion forces are now recognized as a key design element in developing highly effective and selective catalysts. researchgate.net

Influence of Reaction Parameters on Mechanism and Selectivity

The efficiency, selectivity, and underlying mechanism of hydrogenations catalyzed by (R)-Ru(OAc)₂(SEGPHOS) and its derivatives are profoundly influenced by key reaction parameters. Extensive research has focused on optimizing these conditions to maximize yield and enantioselectivity. The interplay between hydrogen pressure, temperature, solvents, and additives is critical in dictating the behavior of the catalytic system.

Hydrogen pressure and reaction temperature are fundamental variables that directly impact the kinetics and stereochemical outcome of hydrogenation reactions catalyzed by ruthenium-SEGPHOS complexes. The sensitivity of the catalyst to these parameters can vary significantly depending on the specific substrate being hydrogenated.

In the asymmetric hydrogenation of certain substrates, variations in hydrogen pressure and temperature may have a limited effect on the catalyst's performance in terms of activity and enantioselectivity. rug.nl For instance, studies on the related Ru-DTBM-SEGPHOS catalyst for the hydrogenation of specific pyridine-pyrroline trisubstituted olefins have shown that the enantioselectivity is only slightly diminished when the hydrogen pressure is lowered to 25 psi or the temperature is raised to 50°C. nih.gov This robustness suggests that for certain substrate-catalyst pairings, the transition states leading to the major and minor enantiomers have similar dependencies on pressure and temperature.

However, for other reactions, these parameters are critical for achieving high conversion and selectivity. In the direct asymmetric reductive amination of β-keto esters using a Ru(OAc)₂((R)-DM-SEGPHOS) catalyst, an optimal hydrogen pressure of 30 bar was found to be necessary for achieving higher conversion. researchgate.net Similarly, the reduction of ethyl levulinate to 4-hydroxypentanoate (B1260314) using a ruthenium-SEGPHOS complex was effectively carried out at a hydrogen pressure of 50 bar. mdpi.com Research indicates that increasing hydrogen pressure generally accelerates the reaction rate. rug.nl

High temperatures and pressures are often required for the complete reduction of challenging substrates like levulinic acid, but these conditions can present a challenge to maintaining high enantioselectivity. mdpi.com The optimal temperature is often a compromise between reaction rate and enantioselectivity, with mild temperatures, typically in the range of 20–60°C, being preferable for many systems.

Table 1: Effect of Hydrogen Pressure and Temperature on (R)-Ru(OAc)₂(SEGPHOS) and Derivative-Catalyzed Hydrogenations

| Catalyst System | Substrate Type | Parameter Varied | Observation | Reference |

| Ru(OAc)₂((R)-SEGPHOS) | General | Hydrogen Pressure (10-50 bar) | Reaction accelerates as pressure increases. | rug.nl |

| Ru-DTBM-SEGPHOS | Pyridine-pyrroline trisubstituted olefin | Pressure (down to 25 psi) & Temp. (up to 50°C) | Enantioselectivity was only slightly eroded. | nih.gov |

| Ru(OAc)₂((R)-DM-SEGPHOS) | β-keto ester (reductive amination) | Hydrogen Pressure | An optimal pressure of 30 bar was needed for higher conversion. | researchgate.net |

| Ruthenium-SEGPHOS | Ethyl levulinate | Hydrogen Pressure | Reaction performed effectively at 50 bar. | mdpi.com |

| Ruthenium-phosphine | Levulinic acid | Temperature and Pressure | High temperatures and pressures are typically required for full conversion, which can challenge enantioselectivity. | mdpi.com |

The choice of solvent and the use of additives are crucial factors that can dramatically alter the catalytic activity, enantioselectivity, and even the reaction mechanism in (R)-Ru(OAc)₂(SEGPHOS) catalyzed hydrogenations.

The solvent plays a multifaceted role, including dissolving the reactants and catalyst, stabilizing intermediates, and in some cases, participating directly in the catalytic cycle. Polar aprotic solvents such as methanol are commonly employed. nih.govresearchgate.net However, fluorinated alcohols, particularly 2,2,2-trifluoroethanol (B45653) (TFE), have often been identified as superior solvents, leading to significantly higher reaction rates and enantioselectivities for certain ruthenium-catalyzed hydrogenations. rug.nlresearchgate.net The unique properties of fluorinated alcohols, such as their high polarity and ability to act as hydrogen-bond donors, are thought to contribute to the stabilization of key charged intermediates and transition states in the catalytic cycle. researchgate.net For some catalytic systems, the choice of solvent is so critical that good conversions are only obtained in a specific solvent like TFE. rug.nl

Additives, such as acids and bases, can function as crucial activators or modifiers of the catalyst. The addition of an acid, such as hydrochloric acid (HCl), can have a profound effect. For instance, in the asymmetric hydrogenation of β-ketoesters, the active catalytic species is sometimes generated in situ from a precursor like Ru(OAc)₂((R)-MeOBIPHEP) through the addition of HCl. researchgate.net Theoretical and experimental studies have confirmed that HCl not only acts as an activator but can dramatically influence the entire reaction pathway. researchgate.net The addition of HCl to ruthenium phosphine catalysts has been shown to accelerate the rate of hydrogenation of ketoesters. mdpi.com

Bases can also be employed to modify the catalytic system. In some Ru(II)-diamine catalyzed hydrogenations, a strong base like sodium tert-butoxide (NaOt-Bu) is necessary to dehydrochlorinate the precatalyst and generate the active amido complex. acs.org The use of inorganic bases as additives may also help to stabilize transition states in certain reactions. Furthermore, in specific reactions like direct reductive aminations, ammonium (B1175870) salts such as ammonium acetate or ammonium trifluoroacetate (B77799) serve not only as an additive but also as the nitrogen source for the transformation. researchgate.net

Table 2: Influence of Solvents and Additives on (R)-Ru(OAc)₂(SEGPHOS) and Related Catalysis

| Catalyst System | Reaction Type | Solvent/Additive | Role/Effect | Reference |

| Iridium-phosphine (related system) | Asymmetric Hydrogenation | 2,2,2-Trifluoroethanol (TFE) | Found to be the optimal solvent for achieving good conversion. | rug.nl |

| Ruthenium-phosphine (general) | Asymmetric Hydrogenation | 2,2,2-Trifluoroethanol (TFE) | Often leads to the highest reaction rates and enantioselectivities. | researchgate.net |

| Ru-phosphine | Hydrogenation of ketoesters | Hydrochloric Acid (HCl) | Accelerates the catalytic hydrogenation. | mdpi.com |

| Ru(OAc)₂((R)-MeOBIPHEP) (related system) | Hydrogenation of β-ketoesters | Hydrochloric Acid (HCl) | Acts as an activator, generating the active catalyst in situ and having a dramatic effect on the reaction. | researchgate.net |

| Ru(II)-NHC-diamine (related system) | Asymmetric Hydrogenation | Sodium tert-butoxide (NaOt-Bu) | Necessary to activate the precatalyst by forming the active amido complex. | acs.org |

| Ru(OAc)₂((R)-DM-SEGPHOS) | Direct Reductive Amination | Ammonium Acetate | Acts as the nitrogen source. | researchgate.net |

Table 3: List of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| (R)-Ru(OAc)₂(SEGPHOS) | (R)-(−)-5,5′-Bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole Ruthenium(II) diacetate |

| SEGPHOS | 5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole |

| DM-SEGPHOS | 5,5'-Bis[di(3,5-dimethylphenyl)phosphino]-4,4'-bi-1,3-benzodioxole |

| DTBM-SEGPHOS | 5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole |

| MeOBIPHEP | 6,6'-Dimethoxy-2,2'-bis(diphenylphosphino)biphenyl |

| TFE | 2,2,2-Trifluoroethanol |

| HCl | Hydrochloric Acid |

| NaOt-Bu | Sodium tert-butoxide |

Comparative Analysis with Other Chiral Ruthenium Catalysts and Diphosphine Ligands

Comparison with (R)-BINAP-Ruthenium Complexes

(R)-BINAP is a foundational ligand in asymmetric catalysis, and its ruthenium complexes are frequently used as a benchmark. The primary structural difference between SEGPHOS and BINAP lies in the biaryl backbone; SEGPHOS is based on a 4,4'-bi-1,3-benzodioxole system, while BINAP features a 1,1'-binaphthyl core. This results in a narrower dihedral angle for SEGPHOS (estimated around 65°) compared to BINAP (around 73°). thieme-connect.comwiley-vch.de This geometric distinction is believed to reduce steric hindrance at certain positions, leading to enhanced enantioselectivity in specific reactions. thieme-connect.com

In the asymmetric hydrogenation of various ketones and olefins, (R)-SEGPHOS-ruthenium complexes often exhibit superior enantioselectivity compared to their (R)-BINAP counterparts. For instance, in the hydrogenation of 2-oxo-1-propanol, the (R)-SEGPHOS-Ru(II) catalyst provides the product with 98.5% enantiomeric excess (ee), a significant improvement over the 89% ee achieved with the BINAP-based catalyst. thieme-connect.com Similarly, for the reduction of ethyl levulinate, ruthenium-SEGPHOS complexes achieved a 99.0% ee, while Ru/BINAP systems have also shown high efficiency but can be outperformed in terms of selectivity under certain conditions. mdpi.com

However, the superiority of SEGPHOS is not universal. In the palladium-catalyzed asymmetric hydrogenation of (Z)-t-butyl phenyl N-tosylimines, the (R)-BINAP ligand provided the product with 24% conversion, whereas the (R)-SEGPHOS ligand was reported to be sluggish. nih.gov The choice between BINAP and SEGPHOS is therefore highly substrate-dependent, with SEGPHOS often being favored for ketones and specific unsaturated esters and lactones. thieme-connect.commdpi.comresearchgate.net

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|

| 2-Oxo-1-propanol | (R)-SEGPHOS-Ru(II) | 98.5% | High (S/C up to 10,000) | thieme-connect.com |

| 2-Oxo-1-propanol | (R)-BINAP-Ru(II) | 89.0% | - | thieme-connect.com |

| Levulinic Acid Ethyl Ester | Ru-SEGPHOS | 99.0% | Quantitative | mdpi.com |

| Levulinic Acid Ethyl Ester | Ru(COOCH₃)₂/S-BINAP | 99% | 96% | mdpi.com |

| (Z)-t-butyl phenyl N-tosylimine (Pd-catalyzed) | Pd(TFA)₂/(R)-SEGPHOS | - | Sluggish reaction | nih.gov |

| (Z)-t-butyl phenyl N-tosylimine (Pd-catalyzed) | Pd(TFA)₂/(R)-BINAP | - | 24% Conversion | nih.gov |

Comparison with (R)-DTBM-SEGPHOS and other SEGPHOS Derivatives

Modifications to the phosphine (B1218219) substituents on the SEGPHOS backbone have led to the development of derivatives with altered steric and electronic properties. Prominent examples include (R)-DTBM-SEGPHOS, which has bulky 3,5-di-tert-butyl-4-methoxy groups, and (R)-DM-SEGPHOS, with 3,5-dimethoxy groups on the phenyl rings.

(R)-DTBM-SEGPHOS, with its significant steric bulk and electron-donating character, often demonstrates superior catalytic activity and enantioselectivity in reactions where the parent (R)-SEGPHOS ligand performs poorly. researchgate.net The bulky substituents can create a more defined chiral pocket, enhancing enantioselection and suppressing unproductive reaction pathways. nih.gov For example, in the Pd-catalyzed hydrogenation of certain sterically hindered N-tosylimines, (R)-DTBM-SegPhos delivered the product with almost quantitative conversion and 92.2% ee, while (R)-SegPhos was ineffective. nih.gov This enhanced performance is attributed to a network of non-covalent interactions between the substrate and the bulky ligand, which stabilizes the transition state. nih.gov

Similarly, in the iridium-catalyzed asymmetric cyclization of alkenoic acids, (R)-DTBM-segphos provided higher enantioselectivity (up to 81% ee) than the parent (S)-Segphos (58% ee). rsc.org However, this increased bulk can sometimes slow down the reaction rate. The choice of SEGPHOS derivative is a trade-off between reaction rate and selectivity, tailored to the specific substrate. thieme-connect.com

| Reaction | Catalyst/Ligand | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Pd-catalyzed Hydrogenation of N-tosylimine | (R)-SegPhos | - | Sluggish | nih.gov |

| (R)-DTBM-SegPhos | 92.2% | ~Quantitative | nih.gov | |

| Ir-catalyzed Cyclization of Alkenoic Acid | (S)-Segphos | 58% | - | rsc.org |

| (R)-DTBM-segphos | 81% | 95% | rsc.org | |

| Pd-catalyzed Hydrogenation of α-pivaloyloxy-1-(2-furyl)ethanone | (R)-SegPHOS | - | Ineffective | nih.gov |

| (R)-DTBM-SegPHOS | High | Active (up to 5,000 S/C) | nih.gov |

Comparison with Other Prominent Chiral Ligands (e.g., DuPHOS, QuinoxP, Xyl-P-Phos)*

The field of asymmetric catalysis features a diverse array of chiral phosphine ligands, each with its own domain of excellence.

DuPHOS: This family of C₂-symmetric bisphospholane ligands is highly effective, particularly in Rh-catalyzed hydrogenations of α,β-unsaturated α-amino acids and their derivatives. nptel.ac.in Rh-(R,R)-DuPHOS catalysts can provide excellent enantioselectivity for both E and Z isomers of a substrate, often yielding the same product absolute configuration, which is a notable advantage. nptel.ac.in While direct comparisons in Ru-catalyzed systems are less common, the established success of DuPHOS in rhodium catalysis for certain substrate classes makes it a powerful alternative.

QuinoxP: This electron-rich, P-stereogenic diphosphine ligand has emerged as highly efficient for both Rh- and Ru-catalyzed asymmetric hydrogenations. nih.govwiley-vch.de In many cases, it outperforms both BINAP and SEGPHOS. For instance, in the Pd-catalyzed hydrogenation of a sterically hindered N-tosylimine where (R)-SegPhos was sluggish, (R,R)-QuinoxP afforded the product with up to 99.9% ee and excellent conversion. nih.gov Similarly, in the Pd-catalyzed autotandem hydrogenation of α,β-unsaturated lactones, (R,R)-QuinoxP* was highly effective, while (R)-SegPhos showed low reactivity. chinesechemsoc.org

Xyl-P-Phos: This ligand is part of the P-Phos family, which, like SEGPHOS, possesses a biaryl backbone with a smaller dihedral angle than BINAP. wiley-vch.de In the Ru-catalyzed enantioselective hydrogenation of β-alkyl-substituted β-(acylamino)acrylates, Ru((R)-Xyl-P-Phos) complexes achieved outstanding enantioselectivity, reaching up to 99.7% ee. researchgate.net

The performance of (R)-Ru(OAc)₂(SEGPHOS) is competitive, but ligands like QuinoxP* often show broader applicability and higher efficiency, especially for challenging substrates. nih.govresearchgate.net

| Reaction | Ligand with Metal Precursor | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Pd-catalyzed Hydrogenation of N-tosylimine | (R)-SegPhos with Pd(TFA)₂ | - | Sluggish | nih.gov |

| (R,R)-QuinoxP with Pd(OAc)₂ | >99.9% | >99% | nih.gov | |

| Pd-catalyzed Hydrogenation of α,β-Unsaturated Lactone | (R)-SegPhos | - | Low Reactivity | chinesechemsoc.org |

| (R,R)-QuinoxP* | >99% | 94% | chinesechemsoc.org |

Advantages and Disadvantages of (R)-Ru(OAc)₂(SEGPHOS) in Specific Transformations

The utility of (R)-Ru(OAc)₂(SEGPHOS) is defined by its specific strengths and weaknesses across different chemical transformations.

Advantages:

High Enantioselectivity for Specific Ketones: The catalyst demonstrates exceptional chiral recognition in the hydrogenation of certain functionalized ketones, such as β-ketoesters and α-hydroxy ketones, often providing higher enantioselectivities than BINAP-based systems. thieme-connect.comwiley-vch.de

Excellent for Acyclic and Cyclic Unsaturated Lactones: (S)-SEGPHOS and its analogues have shown superior results in the Ru-catalyzed hydrogenation of four and five-membered cyclic lactones with exocyclic methylene (B1212753) groups, achieving excellent enantioselectivity at high substrate-to-catalyst ratios. nptel.ac.inlibretexts.org

Effective for Platform Molecule Synthesis: Ruthenium-SEGPHOS complexes have proven effective in the asymmetric hydrogenation of biomass-derived platform molecules like levulinic acid and its esters to produce valuable chiral products like γ-valerolactone (GVL) with high yield and enantiopurity. mdpi.comresearchgate.net

Disadvantages:

Sluggish Reactivity with Certain Substrates: The catalyst can be slow or completely ineffective for some substrates, particularly sterically hindered imines, where bulkier or more electron-rich ligands like DTBM-SEGPHOS or QuinoxP* are required. nih.govchinesechemsoc.org

Lower Efficiency in Some Industrial Applications: In the synthesis of a key chiral intermediate for the drug Upadacitinib, the use of a Ru(OAc)₂-(S)-SegPhos complex was noted for its low efficiency (S/C = 1257), prompting the development of alternative catalysts. google.com

Outperformed by Newer Ligands: While a significant improvement over BINAP for many reactions, SEGPHOS is often outperformed by newer generations of ligands like QuinoxP* and its derivatives, which can offer higher activity and enantioselectivity across a broader range of substrates. nih.govresearchgate.net

Industrial and Scalable Applications of R Ru Oac ₂ Segphos Chemistry

Synthesis of Optically Active Intermediates for Pharmaceuticals and Agrochemicals

The (R)-Ru(OAc)₂(SEGPHOS) catalyst and its derivatives are instrumental in the asymmetric hydrogenation of various functional groups, leading to the formation of chiral intermediates with high enantiomeric purity. This capability is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry.

One of the most notable applications is in the synthesis of β-amino amides and esters, which are key structural motifs in numerous pharmaceutical agents. For instance, the direct asymmetric reductive amination of β-keto amides using a catalyst system derived from Ru(OAc)₂((R)-dm-SEGPHOS) has been successfully employed to produce sitagliptin (B1680988), a drug used to treat type 2 diabetes. researchgate.net This method provides the desired product with high yield and exceptional enantioselectivity (99.5% ee). researchgate.net The reaction proceeds efficiently in methanol (B129727), utilizing ammonium (B1175870) salicylate (B1505791) as the nitrogen source. researchgate.net

The catalyst's utility extends to the synthesis of intermediates for other pharmaceuticals as well. A patented process describes the use of Ru(OAc)₂((R)-dm-Segphos) for the asymmetric reduction of a ketone intermediate in the synthesis of sitagliptin, achieving high yields. google.comgoogle.com

In the agrochemical sector, the synthesis of optically pure compounds is equally critical for maximizing efficacy and minimizing environmental impact. While specific examples directly citing (R)-Ru(OAc)₂(SEGPHOS) for agrochemical synthesis are less prevalent in the provided search results, the fundamental reactivity of the catalyst in producing chiral alcohols and amines makes it highly relevant. acs.org The asymmetric hydrogenation of unsaturated carboxylic acids, a reaction class where SEGPHOS-based ruthenium catalysts excel, is a key step in the synthesis of various herbicides and pesticides. nptel.ac.in For example, the enantioselective synthesis of (R)-enantiomers of 2-aryloxypropanoic acid herbicides relies on asymmetric hydrogenation of key intermediates. acs.org

A significant application of a SEGPHOS-based ruthenium catalyst is the conversion of levulinic acid, a biomass-derived platform molecule, to optically active (S)-gamma-valerolactone (GVL). rsc.org While this example uses the (S)-enantiomer of the catalyst, it highlights the potential of this catalyst class in producing valuable chiral building blocks from renewable resources. rsc.org

Development of Large-Scale Asymmetric Hydrogenation Processes

The transition from laboratory-scale experiments to large-scale industrial production presents numerous challenges, including maintaining high efficiency, yield, and enantioselectivity. The (R)-Ru(OAc)₂(SEGPHOS) catalyst system has proven to be robust and well-suited for these demanding conditions.

The successful implementation of (R)-Ru(OAc)₂(SEGPHOS) in large-scale processes hinges on meticulous process optimization. Key parameters that are typically fine-tuned include reaction temperature, hydrogen pressure, solvent, and the nature and concentration of additives.

For the synthesis of β-amino amides, studies have shown that methanol is an effective solvent, and the reaction can be conducted at elevated temperatures (e.g., 80°C) to achieve high conversion rates. researchgate.net In the synthesis of a sitagliptin intermediate, reaction temperatures between 40-50°C and 90-100°C have been reported, depending on the hydrogen pressure. google.comgoogle.com The choice of the ammonium source is also crucial, with ammonium acetate (B1210297) and ammonium salicylate being effective options. researchgate.netgoogle.comgoogle.com

The direct asymmetric reductive amination of β-keto esters to N-unprotected β-amino esters using a Ru-DM-SEGPHOS complex has been successfully scaled up to over 100 kg. researchgate.net This demonstrates the catalyst's robustness and the feasibility of these processes for industrial production. researchgate.net Optimal hydrogen pressure was found to be crucial for achieving high conversion in these reactions. researchgate.net

The following table summarizes typical reaction conditions for the asymmetric hydrogenation of a sitagliptin intermediate using a Ru(OAc)₂((R)-dm-Segphos) catalyst:

| Parameter | Condition 1 | Condition 2 |

| Substrate | Ketone Intermediate VI | Ketone Intermediate VI |

| Catalyst | Ru(OAc)₂((R)-dm-Segphos) | Ru(OAc)₂((R)-dm-Segphos) |

| Solvent | Methanol | Methanol |

| Hydrogen Pressure | 9-10 MPa | 2.0 MPa |

| Temperature | 40-50 °C | 90-100 °C |

| Additives | Salicylic acid, Ammonium acetate | Salicylic acid, Ammonium acetate |

| Reference | google.com | google.com |

A critical factor in the economic viability of an industrial process is the catalyst loading, which is inversely related to the catalyst's turnover number (TON) and turnover frequency (TOF). A high TON indicates that a single catalyst molecule can convert a large number of substrate molecules, while a high TOF signifies a high reaction rate.

The (R)-Ru(OAc)₂(SEGPHOS) catalyst and its derivatives have demonstrated impressive activity, allowing for very low catalyst loadings in many applications. For the synthesis of β-amino amides, catalyst loadings as low as 1 mol% have been reported to be effective. researchgate.netgoogle.com In some cases, even lower loadings are feasible, with substrate-to-catalyst ratios (S/C) reaching up to 10,000. researchgate.net

The following table provides examples of catalyst loading and performance in various asymmetric hydrogenation reactions:

| Substrate Type | Catalyst | Catalyst Loading (mol%) | S/C Ratio | Enantiomeric Excess (ee) | Reference |

| β-Keto Amide | Ru(OAc)₂((R)-dm-SegPhos) | 1 | - | 99.5% | researchgate.net |

| Sitagliptin Intermediate | Ru(OAc)₂((R)-dm-Segphos) | 1 | 100 | - | google.com |

| Exo-α,β-unsaturated cyclobutanones | RuPHOX-Ru | - | up to 10,000 | up to 99.9% | researchgate.net |

| N-tBu-sulfonyl imines | (R,R)-QuinoxP* with Ni | 0.0095 | 10,500 | - | researchgate.net |

The high turnover frequencies associated with these catalysts contribute to shorter reaction times and increased throughput, further enhancing their industrial applicability. While specific TOF values for (R)-Ru(OAc)₂(SEGPHOS) are not always explicitly reported in the provided context, the high TONs achieved at low catalyst loadings are indicative of excellent catalyst performance. researchgate.netnih.gov

Future Directions and Emerging Research Areas

Expansion of Substrate Scope for (R)-Ru(OAc)₂(SEGPHOS) Catalysis

A primary focus of current research is to broaden the range of molecules (substrates) that can be effectively and selectively hydrogenated using (R)-Ru(OAc)₂(SEGPHOS) and its derivatives. While highly effective for β-keto esters, efforts are being made to include more complex and sterically demanding substrates. google.comwiley-vch.de

One area of expansion involves the asymmetric hydrogenation of challenging unsaturated compounds. For instance, Ru-complexes with SEGPHOS derivatives have been successfully applied to the hydrogenation of pyridine-pyrroline trisubstituted alkenes, which are important nitrogen-containing heterocyclic building blocks in pharmaceuticals. nih.gov Detailed mechanistic studies of these reactions reveal that the addition of H₂ is the rate-determining step, while the insertion of the alkene determines the enantioselectivity. nih.gov

Furthermore, research has demonstrated the catalyst's utility in the dynamic kinetic resolution (DKR) of α-substituted ketones. thieme-connect.com For example, the hydrogenation of various aryl heterocycloalkyl ketones using related Ru-phosphine complexes yields the corresponding alcohols with excellent diastereoselectivities and enantioselectivities. thieme-connect.com The diastereoselectivity in these reactions is significantly influenced by the nature of substituents on the heterocyclic rings. thieme-connect.com

The table below summarizes the expansion of the substrate scope for Ru-SEGPHOS catalyzed hydrogenations, including performance data on various substrate classes.

| Substrate Class | Specific Substrate Example | Catalyst System | Yield | Selectivity (ee/de) | Reference |

| β-Keto Esters | Methyl 3-oxooctadecanoate | [Ru(OAc)₂(p-Tol-SEGPHOS)] | 99.5% | - | google.com |

| β-Keto Esters | Methyl benzoylacetate | [{RuCl((R)-SEGPHOS)}₂(μ-Cl)₃][Me₂NH₂] | 95.3% | - | google.com |

| Trisubstituted Alkenes | Pyridine-pyrroline substrates | (R)-Ru-DTBM-segphos | - | High ee | nih.gov |

| α-Substituted Ketones | Aryl heterocycloalkyl ketones | [RuCl₂((S)-Binap)((R)-DMAPEN)] | 95-100% | >99:1 dr, 94-99% ee | thieme-connect.com |

| Unsaturated Carboxylic Acids | Levulinic Acid | (S)-[(RuCl(SEGPHOS))₂(μ-Cl)₃][NH₂Me₂] | 100% | 56% ee | rsc.org |

Development of More Sustainable Methodologies

In line with the principles of green chemistry, significant efforts are being directed towards developing more sustainable catalytic processes involving (R)-Ru(OAc)₂(SEGPHOS). nih.gov Research in this area focuses on minimizing solvent waste, enabling catalyst recycling, and operating under milder reaction conditions.

The conversion of biomass-derived platform molecules is a key area of sustainable chemistry. (R)-Ru(OAc)₂(SEGPHOS) and related catalysts have been investigated for the direct asymmetric hydrogenation of levulinic acid, a biomass derivative, to produce optically active γ-valerolactone (GVL). rsc.orgmdpi.com Studies have shown that using a SEGPHOS ligand-modified ruthenium catalyst in methanol (B129727) can achieve 100% chemoselectivity and up to 82% enantioselectivity. rsc.orgmdpi.com The ability to use renewable feedstocks and convert them into valuable chiral molecules represents a significant step towards a more sustainable chemical industry.

Another aspect of sustainability is the potential for solvent-free or highly concentrated reactions, which can reduce the environmental impact of chemical processes. nih.gov While catalyst efficiency and enantioselectivity are often highly dependent on the solvent, research is exploring conditions that minimize solvent use without compromising performance. nih.gov For example, the hydrogenation of levulinic acid has been tested under solvent-free conditions, although enantioselectivity was lower compared to reactions run in methanol. rsc.org The development of robust catalysts that perform well under a variety of conditions, including solvent-free systems, remains an important goal.

Integration with Flow Chemistry and Continuous Processes

The integration of homogeneous catalysts like (R)-Ru(OAc)₂(SEGPHOS) into continuous flow systems is a rapidly emerging area of research. whiterose.ac.uk Continuous flow processes offer several advantages over traditional batch reactions, including enhanced safety, better process control, and potential for higher throughput. whiterose.ac.uk

While the use of homogeneous asymmetric hydrogenation in continuous flow presents challenges, such as the need for long reaction times with low catalyst loadings, strategies are being developed to overcome these hurdles. whiterose.ac.uk Catalyst performance can often be improved by utilizing high-pressure and high-temperature conditions achievable in flow reactors. whiterose.ac.uk For instance, the continuous flow hydrogenation of levulinate esters has been demonstrated using ruthenium-based catalysts. bme.hu Ethyl levulinate was successfully hydrogenated to ethyl 4(R)-hydroxypentanoate with 99% yield and 99% ee using a Ru-SEGPHOS complex, highlighting the potential for producing chiral molecules with high purity in a continuous manner. mdpi.com

Designing reactor systems that can manage gas-liquid reactions under high pressure is crucial for these applications. whiterose.ac.uk The development of specialized micro-reactors and continuous stirred-tank reactors (CSTRs) is paving the way for the broader industrial application of catalysts like (R)-Ru(OAc)₂(SEGPHOS) in continuous manufacturing. whiterose.ac.uk

New Reactivity Modes and Catalytic Cycles Beyond Hydrogenation

Expanding the catalytic repertoire of the Ru-SEGPHOS framework beyond hydrogenation is a frontier of research. Scientists are exploring its potential to catalyze other important transformations, such as the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

A notable example is the use of a ruthenium(0) catalyst in conjunction with the (R)-SEGPHOS ligand for the cycloaddition of benzocyclobutenones with 1,2-diols. nih.gov This reaction represents a novel type of transformation involving the formal insertion into C-C sigma bonds, providing a convergent method for synthesizing complex molecules like type II polyketides. nih.gov This methodology functionalizes two adjacent saturated C-H bonds of the diol to form new C-C bonds, demonstrating a significant expansion of reactivity. nih.gov

In the realm of C-N bond formation, ruthenium complexes are known to be active catalysts. uninsubria.it While specific examples directly employing (R)-Ru(OAc)₂(SEGPHOS) for C-N bond formation are less common, related palladium catalysts using SEGPHOS ligands have shown high enantioselectivity in N-arylation reactions to create atropisomeric lactams. researchgate.net The development of transition metal-catalyzed C-H amination and hydroamination reactions is a vibrant field, and the unique electronic and steric properties of the SEGPHOS ligand make it a promising candidate for the development of new Ru-catalyzed C-N bond-forming reactions. uninsubria.it

The exploration of these new reactivity modes is crucial for unlocking the full potential of the Ru-SEGPHOS catalytic system, promising novel and efficient routes to a wide array of complex chiral molecules.

Q & A

Q. What are the primary applications of (R)-Ru(OAc)₂(SEGPHOS) in asymmetric catalysis?

- Methodology : This catalyst is widely used in enantioselective hydrogenation and hydrofunctionalization of ketones and olefins. For example, in the asymmetric hydrogenation of unprotected ketoses, it achieves high enantiomeric excess (e.r. >99:1) under mild conditions (e.g., 50°C, 20 bar H₂). Researchers prioritize solvent selection (e.g., 1,4-dioxane) and ligand-to-metal ratios to balance activity and selectivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for (R)-Ru(OAc)₂(SEGPHOS) to maximize enantioselectivity in complex substrates?

- Methodology : Systematic screening of parameters is critical:

- Temperature : Lower temperatures (e.g., RT vs. 60°C) often enhance stereoselectivity but may reduce reaction rates.

- Ligand modifications : Bulky substituents on SEGPHOS (e.g., dtbm groups) improve steric control, as shown in hydrohydroxyalkylation reactions where e.r. increased from 94:6 to 99:1 .

- Additives : Weak bases like K₂CO₃ can stabilize intermediates, as demonstrated in Pd-catalyzed cross-couplings using (S)-SEGPHOS .

Q. How do researchers resolve contradictions in enantioselectivity data across similar catalytic systems?

- Methodology : Contradictions often arise from subtle differences in ligand configuration or reaction mechanisms. For example, switching from (R)-BINAP to (R)-SEGPHOS in Cu-catalyzed hydroaminations increased e.r. from 94:6 to 99:1 due to improved π-π interactions . To address discrepancies, researchers use computational modeling (DFT studies) to map transition states and identify steric/electronic factors influencing selectivity .

Q. What mechanistic insights explain the role of (R)-SEGPHOS in enantiocontrol during hydrogenation?

- Methodology : Mechanistic studies combine kinetic profiling (e.g., rate vs. H₂ pressure) and isotopic labeling (D₂ experiments) to probe hydride transfer pathways. For instance, the rigid chiral pocket of SEGPHOS restricts substrate rotation, favoring a single diastereomeric transition state. This was validated in Ru-catalyzed crotylation reactions where enantioselectivity correlated with ligand bite angle .

Q. How do ligand structural variations (e.g., dtbm-SEGPHOS vs. Xyl-SEGPHOS) impact catalytic performance?

- Methodology : Comparative studies using structurally analogous ligands reveal:

- Steric effects : dtbm-SEGPHOS (with tert-butyl groups) enhances enantioselectivity in crowded substrates (e.g., 89% e.e. in axially chiral biaryls) by preventing undesired conformers .

- Electronic effects : Electron-withdrawing groups on SEGPHOS improve oxidative stability but may reduce turnover numbers. Data tables from hydroamination studies illustrate these trade-offs .

Q. What analytical methods are recommended for interpreting stereochemical outcomes in (R)-Ru(OAc)₂(SEGPHOS)-catalyzed reactions?

- Methodology :

- Chiral HPLC or GC : Quantifies e.e. and diastereomer ratios.

- X-ray crystallography : Resolves absolute configuration, critical for validating mechanistic hypotheses .

- In situ spectroscopy : IR or NMR monitors reaction intermediates (e.g., Ru-hydride species) to correlate kinetics with selectivity .

Data Integrity & Reproducibility

Q. How can researchers ensure reproducibility when using (R)-Ru(OAc)₂(SEGPHOS) in multi-step syntheses?

- Methodology : Documenting batch-specific variations (e.g., ligand purity, Ru oxidation state) is essential. Protocols should include:

- Catalyst activation : Pre-treatment steps (e.g., H₂ purging) to remove oxides.

- Standardized assays : Reference reactions (e.g., acetophenone hydrogenation) to benchmark performance across labs .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.